molecular formula C14H10ClNO5 B14802654 4-Chlorophenyl (4-nitrophenoxy)acetate

4-Chlorophenyl (4-nitrophenoxy)acetate

Cat. No.: B14802654
M. Wt: 307.68 g/mol
InChI Key: XCTXJFDIPMKRKI-UHFFFAOYSA-N
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Description

4-Chlorophenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C14H10ClNO5. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a nitro group and an acetate ester. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-nitrophenol with 4-chlorophenyl acetate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-chlorophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 4-Chloroaniline and 4-nitrophenol.

    Hydrolysis: 4-nitrophenol and 4-chlorophenol.

Scientific Research Applications

4-Chlorophenyl (4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme kinetics and inhibition.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Acetate: Similar in structure but lacks the chlorophenyl group.

    4-Chlorophenyl Acetate: Similar in structure but lacks the nitrophenyl group.

    4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of an acetate group.

Uniqueness

4-Chlorophenyl (4-nitrophenoxy)acetate is unique due to the presence of both nitro and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H10ClNO5

Molecular Weight

307.68 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C14H10ClNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2

InChI Key

XCTXJFDIPMKRKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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